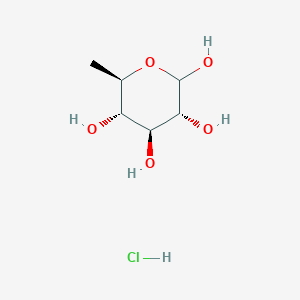![molecular formula C30H35N3O3 B13348572 2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((1S,2S)-2-(1-(8-Methylquinolin-2-yl)piperidine-4-carboxamido)cyclopentyl)ethyl)benzoic acid is a complex organic compound that features a quinoline moiety, a piperidine ring, and a benzoic acid group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1S,2S)-2-(1-(8-Methylquinolin-2-yl)piperidine-4-carboxamido)cyclopentyl)ethyl)benzoic acid likely involves multiple steps, including the formation of the quinoline and piperidine rings, followed by their coupling and subsequent functionalization to introduce the benzoic acid group. Typical reaction conditions might include:
Formation of Quinoline: Cyclization reactions involving aniline derivatives and carbonyl compounds.
Formation of Piperidine: Reductive amination or cyclization of appropriate precursors.
Coupling Reactions: Use of coupling agents like EDCI or DCC to form amide bonds.
Introduction of Benzoic Acid: Functional group transformations such as oxidation or carboxylation.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or piperidine rings.
Reduction: Reduction of functional groups like nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Hydrolysis: Amide bonds may be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃, or H₂O₂.
Reducing Agents: NaBH₄, LiAlH₄.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Studied for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science:
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or DNA, affecting various biochemical pathways. The quinoline moiety, for example, is known to intercalate with DNA, while the piperidine ring might interact with protein receptors.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine or quinine.
Piperidine Derivatives: Compounds like piperine or haloperidol.
Benzoic Acid Derivatives: Compounds like salicylic acid or ibuprofen.
Uniqueness
The unique combination of quinoline, piperidine, and benzoic acid moieties in 2-(2-((1S,2S)-2-(1-(8-Methylquinolin-2-yl)piperidine-4-carboxamido)cyclopentyl)ethyl)benzoic acid may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
属性
分子式 |
C30H35N3O3 |
|---|---|
分子量 |
485.6 g/mol |
IUPAC 名称 |
2-[2-[(1S,2S)-2-[[1-(8-methylquinolin-2-yl)piperidine-4-carbonyl]amino]cyclopentyl]ethyl]benzoic acid |
InChI |
InChI=1S/C30H35N3O3/c1-20-6-4-9-23-14-15-27(32-28(20)23)33-18-16-24(17-19-33)29(34)31-26-11-5-8-22(26)13-12-21-7-2-3-10-25(21)30(35)36/h2-4,6-7,9-10,14-15,22,24,26H,5,8,11-13,16-19H2,1H3,(H,31,34)(H,35,36)/t22-,26-/m0/s1 |
InChI 键 |
NLKZRAQTODORFW-NVQXNPDNSA-N |
手性 SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)N3CCC(CC3)C(=O)N[C@H]4CCC[C@H]4CCC5=CC=CC=C5C(=O)O |
规范 SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)N3CCC(CC3)C(=O)NC4CCCC4CCC5=CC=CC=C5C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



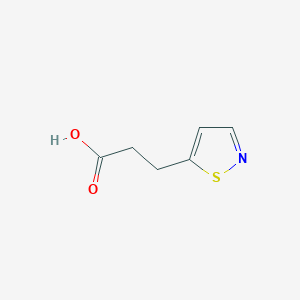
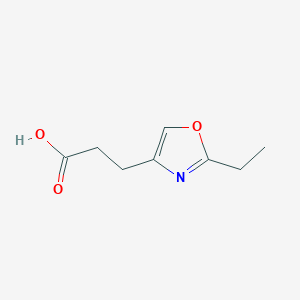

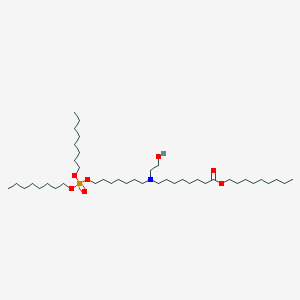
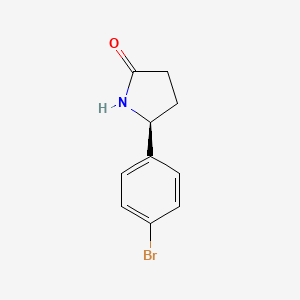

![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)
![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)


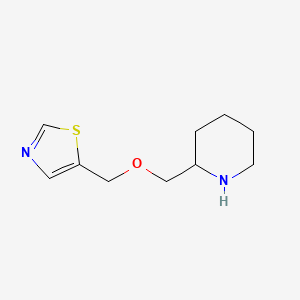
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
